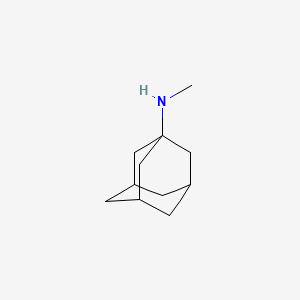

N-methyladamantan-1-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-methyladamantan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-12-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10,12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOLSRPWNVZXTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190650 | |

| Record name | 1-Adamantanamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3717-38-2, 3717-39-3 | |

| Record name | 1-(Methylamino)adamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3717-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Adamantanamine, N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003717382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC187507 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Adamantanamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-1-adamantylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of N-methyladamantan-1-amine

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyladamantan-1-amine, a secondary amine derivative of the adamantane cage structure, is a molecule of significant interest in medicinal chemistry and materials science. Its unique lipophilic and rigid polycyclic framework, inherited from adamantane, imparts distinct physicochemical properties to molecules that incorporate it. This guide provides a comprehensive overview of the principal synthetic routes to N-methyladamantan-1-amine, grounded in established chemical principles and supported by peer-reviewed literature. We will delve into the mechanistic underpinnings of two primary, reliable synthetic strategies: the Eschweiler-Clarke reaction starting from adamantan-1-amine and the reductive amination of adamantan-2-one. This document is designed to serve as a practical, in-depth resource, offering not just protocols but also the scientific rationale behind the procedural choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Introduction: The Significance of the Adamantane Moiety

The adamantane scaffold is a perfectly symmetrical, strain-free, and highly lipophilic diamondoid structure. Its incorporation into pharmacologically active agents can profoundly influence their properties, including metabolic stability, membrane permeability, and receptor binding affinity. The parent compound, adamantan-1-amine (amantadine), was one of the first antiviral drugs approved for use against Influenza A and also finds application in treating Parkinson's disease.[1][2][3] The N-methylation to form N-methyladamantan-1-amine (CAS 3717-38-2) modifies the primary amine's basicity and nucleophilicity, opening avenues for its use as a building block in the synthesis of more complex molecules with tailored biological activities or material properties.[4][5]

This guide focuses on providing robust and validated methodologies for the synthesis of this key intermediate, emphasizing strategies that are scalable, efficient, and avoid the formation of undesirable byproducts.

Strategic Approaches to Synthesis

The synthesis of N-methyladamantan-1-amine can be approached from two principal starting materials: adamantan-1-amine or adamantanone. The choice of strategy often depends on the availability of starting materials, desired scale, and the specific equipment available in the laboratory.

-

Strategy A: Methylation of a Pre-existing Amine. This is the most direct approach, starting from commercially available adamantan-1-amine. The key challenge is to achieve selective mono-methylation and prevent the formation of the tertiary amine and quaternary ammonium salts. The Eschweiler-Clarke reaction is the gold standard for this transformation as it mechanistically precludes over-methylation.[6][7]

-

Strategy B: Formation of the C-N Bond via Reductive Amination. This method builds the amine functionality directly onto the adamantane skeleton starting from adamantanone. It involves the reaction of the ketone with methylamine to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine.[8][9] This one-pot procedure is highly versatile and efficient.[10]

We will now explore the mechanistic details and provide field-proven protocols for each of these authoritative methods.

Methodology I: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly reliable method for the methylation of primary or secondary amines.[11] It utilizes an excess of formic acid and formaldehyde to reductively methylate the amine, stopping cleanly at the tertiary amine stage for primary amines, and thus is perfect for the mono-methylation of a secondary amine from a primary amine.[6][12] A key advantage is that the reaction is driven by the irreversible loss of carbon dioxide gas, and it avoids the use of alkyl halides, thereby preventing the formation of quaternary ammonium salts.[7]

Reaction Mechanism

The reaction proceeds through a two-step sequence for each methylation. First, the primary amine (adamantan-1-amine) reacts with formaldehyde to form an iminium ion. Second, the formic acid acts as a hydride donor, reducing the iminium ion to the secondary amine (N-methyladamantan-1-amine) and releasing CO2.[13]

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Experimental Protocol: Eschweiler-Clarke Methylation

This protocol is adapted from standard procedures for the Eschweiler-Clarke reaction.[13]

Materials:

-

Adamantan-1-amine (Amantadine)

-

Formaldehyde (37% aqueous solution)

-

Formic Acid (98-100%)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Hydroxide (NaOH), pellets or concentrated solution

-

Diethyl ether or Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add adamantan-1-amine (1.0 eq).

-

Reagent Addition: To the amine, add formic acid (2.5 eq) followed by a 37% aqueous solution of formaldehyde (2.2 eq). Causality Note: Using an excess of both reagents ensures the reaction goes to completion. Formic acid serves as both the hydride source and an acidic catalyst.

-

Heating: Heat the reaction mixture to 80-100 °C and maintain it at this temperature under reflux for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The evolution of CO₂ gas will be observed.

-

Acidification: After cooling to room temperature, slowly and carefully add concentrated HCl (e.g., 6M) to the reaction mixture to hydrolyze any remaining formyl esters and to protonate the amine product, making it water-soluble.

-

Work-up & Extraction (Basification): Make the aqueous solution strongly basic (pH > 12) by the slow addition of concentrated NaOH solution or pellets while cooling in an ice bath. This deprotonates the amine hydrochloride salt, liberating the free amine.

-

Isolation: Extract the aqueous layer three times with a suitable organic solvent like diethyl ether or DCM.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-methyladamantan-1-amine.

-

Purification: The product can be further purified by distillation under reduced pressure or by column chromatography if necessary.

| Parameter | Condition | Rationale |

| Starting Material | Adamantan-1-amine | Commercially available primary amine. |

| Reagents | Formaldehyde, Formic Acid | Provides the methyl group and reducing equivalent. |

| Stoichiometry | Amine:Formaldehyde:Formic Acid (1:2.2:2.5) | Excess ensures complete methylation. |

| Temperature | 80-100 °C | Provides sufficient energy to overcome activation barriers. |

| Reaction Time | 12-18 hours | Ensures the reaction proceeds to completion. |

| Typical Yield | >90% | Highly efficient and high-yielding reaction. |

Methodology II: Reductive Amination

Reductive amination is a powerful and versatile one-pot method for synthesizing amines from carbonyl compounds.[9] For N-methyladamantan-1-amine, this involves the reaction of adamantanone with methylamine to form an imine intermediate, which is immediately reduced by a selective reducing agent present in the reaction mixture.[4][14]

Reaction Mechanism

The process begins with the nucleophilic attack of methylamine on the carbonyl carbon of adamantanone. This is followed by dehydration to form a transient iminium ion. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), then selectively reduces the C=N double bond of the iminium ion to yield the final secondary amine.[10] These reducing agents are chosen because they are mild enough not to reduce the starting ketone but are reactive enough to reduce the intermediate iminium ion.[10]

Caption: General workflow for Reductive Amination.

Experimental Protocol: Reductive Amination

This protocol is a generalized procedure based on established methods for reductive amination.[14]

Materials:

-

Adamantanone

-

Methylamine (e.g., 40% in water or 2M in THF/Methanol)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol or Tetrahydrofuran (THF)

-

Acetic Acid (glacial)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate or Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Reaction Setup: Dissolve adamantanone (1.0 eq) in methanol in a round-bottom flask with a magnetic stir bar.

-

Amine Addition: Add methylamine solution (1.5-2.0 eq).

-

pH Adjustment: Add glacial acetic acid to adjust the pH of the mixture to approximately 5-6. Causality Note: This acidic condition is crucial. It catalyzes the formation of the iminium ion intermediate but is not so acidic as to hydrolyze the reducing agent or protonate the amine nucleophile excessively, which would render it non-nucleophilic.

-

Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/iminium ion intermediate.

-

Reduction: In a single portion, add the reducing agent, sodium cyanoborohydride (1.5 eq). Safety Note: NaBH₃CN is highly toxic. Handle with appropriate personal protective equipment in a fume hood.

-

Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Quenching: Carefully quench the reaction by the slow addition of water or saturated NaHCO₃ solution until gas evolution ceases.

-

Work-up & Extraction: Add more water and extract the product into an organic solvent such as ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Starting Material | Adamantanone | Readily available ketone precursor. |

| Reagents | Methylamine, NaBH₃CN | Forms the C-N bond and reduces the intermediate. |

| Solvent | Methanol / THF | Common polar aprotic/protic solvents for this reaction. |

| pH | 5-6 | Optimal for iminium ion formation and stability of NaBH₃CN. |

| Temperature | Room Temperature | Mild conditions are sufficient for the reaction. |

| Typical Yield | 70-90% | Generally a high-yielding and clean reaction. |

Purification and Characterization

Regardless of the synthetic route, the final product requires purification and its identity must be confirmed.

-

Purification: The crude product, an oily or solid substance, is typically purified by acid-base extraction to remove non-basic impurities, followed by distillation under reduced pressure or column chromatography on silica gel. Conversion to the hydrochloride salt by treatment with HCl in ether can also be an effective purification method, yielding a stable, crystalline solid.

-

Characterization: The structure and purity of N-methyladamantan-1-amine should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity. The spectra will show characteristic peaks for the adamantane cage protons and the N-methyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight (165.28 g/mol ).[5]

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the N-H stretch of the secondary amine.

-

Safety and Handling

All synthetic procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Adamantan-1-amine: Can be irritating to the skin, eyes, and respiratory system.

-

Formic Acid: Corrosive and causes severe burns. Handle with extreme care.

-

Formaldehyde: A known carcinogen and sensitizer.

-

Sodium Cyanoborohydride: Highly toxic if ingested or if it comes into contact with acid, as it can release hydrogen cyanide gas. All quenching steps involving acid must be performed with extreme caution in a fume hood.

-

Solvents: Organic solvents such as diethyl ether, DCM, and ethyl acetate are flammable and should be handled away from ignition sources.

Conclusion

The synthesis of N-methyladamantan-1-amine is readily achievable through well-established synthetic methodologies. The Eschweiler-Clarke reaction offers a highly efficient and clean route from adamantan-1-amine, with the significant advantage of preventing over-methylation. Alternatively, reductive amination provides a versatile and effective one-pot synthesis from adamantanone. The choice between these methods will depend on factors such as starting material availability, cost, and scale. Both pathways, when executed with care and adherence to the principles outlined in this guide, provide reliable access to this valuable chemical intermediate for further research and development.

References

- 1. Antiviral agents derived from novel 1-adamantyl singlet nitrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy N-methyladamantan-1-amine | 3717-38-2 [smolecule.com]

- 5. N-甲基-1-金刚烷胺 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 11. name-reaction.com [name-reaction.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical properties of N-methyladamantan-1-amine

An In-Depth Technical Guide to the Physicochemical Properties of N-methyladamantan-1-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyladamantan-1-amine, a derivative of the unique polycyclic hydrocarbon adamantane, presents a compelling scaffold for research and development, particularly in medicinal chemistry and materials science. Its rigid, lipophilic cage structure combined with a secondary amine functional group imparts a distinct set of physicochemical properties that govern its behavior in chemical and biological systems. This guide provides a comprehensive analysis of these core properties, including solubility, basicity (pKa), and lipophilicity (logP). Furthermore, it details field-proven experimental protocols for their determination, offering a self-validating framework for researchers. The synthesis, reactivity, and potential applications are also discussed to provide a holistic understanding of this fascinating molecule.

Molecular Structure and Core Identifiers

N-methyladamantan-1-amine is characterized by a tricyclic adamantane cage to which a methylamino group is attached at a bridgehead carbon. This rigid, diamondoid structure is sterically bulky and highly lipophilic, while the secondary amine group provides a site for hydrogen bonding and protonation.

Caption: 2D representation of N-methyladamantan-1-amine's structure.

The compound's key identifiers and fundamental properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | N-methyladamantan-1-amine | [1][2] |

| CAS Number | 3717-38-2 | [1] |

| Molecular Formula | C₁₁H₁₉N | [3] |

| Molecular Weight | 165.28 g/mol | |

| Appearance | White crystalline solid | [1][3] |

Key Physicochemical Properties

The interplay between the bulky, nonpolar adamantane cage and the polar amine group dictates the physicochemical behavior of N-methyladamantan-1-amine.

Thermal Properties

| Property | Value | Source(s) |

| Melting Point | 110.0 °C (383.15 K) | [1] |

| Boiling Point | ~218 - 227 °C | [4][5] |

| Flash Point | ~78.8 - 84.0 °C | [4][5] |

| Density | ~1.0 - 1.1 g/cm³ | [1][4][5] |

The high melting and boiling points are characteristic of its rigid, symmetrical adamantane structure, which allows for efficient crystal packing.

Solubility Profile

The solubility of N-methyladamantan-1-amine is a critical parameter for its handling, formulation, and biological activity.

-

Water Solubility : The compound exhibits limited solubility in water.[1] This is primarily due to the large, hydrophobic surface area of the adamantane structure, which resists solvation by polar water molecules.[1] One source provides a quantitative value of 770.82 mg/L.[4]

-

Organic Solvents : It is significantly more soluble in organic solvents such as ethanol and chloroform.[1] This is because the nonpolar adamantane cage can interact favorably with the nonpolar regions of these solvents.[1]

This dual nature—a polar "head" (the amine group) and a large nonpolar "body" (the adamantane cage)—is a defining characteristic. The balance between these polar and nonpolar attributes is essential for its applications in areas like drug development.[1]

Basicity and Protonation State (pKa)

The pKa of an amine refers to the acid dissociation constant of its conjugate acid (R₂NH₂⁺). It is a measure of the amine's basicity.

-

Predicted pKa : 11.32 ± 0.20[5]

This high pKa value indicates that N-methyladamantan-1-amine is a relatively strong base. At physiological pH (~7.4), it will exist almost exclusively in its protonated, cationic form (N-methyladamantan-1-aminium). Understanding the pKa is crucial as the ionization state of a molecule profoundly affects its solubility, membrane permeability, and receptor-binding interactions.

Caption: pH-dependent equilibrium of N-methyladamantan-1-amine.

Lipophilicity (logP)

The partition coefficient (P) measures the ratio of a compound's concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[6][7] The logarithm of this value, logP, is a key indicator of lipophilicity ("fat-loving") or hydrophobicity.

-

Computed XLogP3 : 2.4[2]

A positive logP value indicates a preference for the lipid phase over the aqueous phase.[6] The value of 2.4 signifies that N-methyladamantan-1-amine is substantially more soluble in lipids than in water, a direct consequence of its bulky hydrocarbon framework. This property is a critical determinant of a drug's ability to cross cell membranes (absorption), its distribution within the body, and its potential for binding to hydrophobic pockets in target proteins.

Experimental Determination Protocols

To ensure scientific rigor, the direct experimental determination of key parameters like pKa and logP is essential. The following sections describe standard, validated methodologies.

Protocol: Potentiometric Titration for pKa Determination

This method is one of the most common and accurate for determining pKa values.[8][9] It involves monitoring the pH of a solution of the amine as a known concentration of a strong acid is added. The pKa corresponds to the pH at the half-equivalence point.

Principle: As a strong acid (e.g., HCl) is added to the basic amine solution, the amine is protonated. A plot of pH versus the volume of titrant added produces a sigmoidal curve. The inflection point of this curve represents the equivalence point, where all the amine has been protonated. The pKa is the pH value at which exactly half of the amine has been protonated.[8][10]

Step-by-Step Methodology:

-

Preparation: Accurately weigh a sample of N-methyladamantan-1-amine and dissolve it in a known volume of deionized, CO₂-free water.

-

Titrant: Prepare a standardized solution of a strong acid, such as 0.1 M Hydrochloric Acid (HCl).

-

Apparatus Setup: Place the amine solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.

-

Titration: Add the HCl titrant in small, precise increments using a burette. After each addition, allow the solution to stabilize and record the pH and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis).

-

pKa Determination: Determine the equivalence point (the point of steepest slope) from the titration curve, often by examining the first derivative of the plot. The volume at the half-equivalence point is then found. The pH at this half-equivalence point is equal to the pKa of the conjugate acid.[8][10]

Caption: Workflow for pKa determination by potentiometric titration.

Protocol: Shake-Flask Method for logP Determination

The "shake-flask" technique is the traditional and most reliable method for measuring logP.[6][8] It directly measures the partitioning of a solute between n-octanol and water.

Principle: A known amount of the compound is dissolved in a biphasic system of water and n-octanol (pre-saturated with each other). After vigorous mixing to allow the compound to partition between the two phases, the system is allowed to separate. The concentration of the compound in each phase is then measured, and the partition coefficient is calculated from the ratio.[6]

Step-by-Step Methodology:

-

Solvent Preparation: Prepare water saturated with n-octanol and n-octanol saturated with water by mixing them and allowing the phases to separate overnight. Use the aqueous phase (typically a buffer like PBS at pH 7.4) and the organic phase for the experiment.

-

Sample Preparation: Prepare a stock solution of N-methyladamantan-1-amine in the organic (n-octanol) phase.

-

Partitioning: In a separation funnel or vial, combine a precise volume of the n-octanol stock solution with a precise volume of the aqueous buffer.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand until the two phases have clearly separated. Centrifugation can be used to accelerate this process.

-

Concentration Analysis: Carefully withdraw a sample from each phase. Determine the concentration of N-methyladamantan-1-amine in both the aqueous and organic layers using a suitable analytical technique (e.g., HPLC-UV, GC-MS).

-

Calculation: Calculate logP using the formula: logP = log₁₀ ([concentration in octanol] / [concentration in aqueous phase]).[6][7]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 1-(Methylamino)adamantane | C11H19N | CID 19476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy N-methyladamantan-1-amine | 3717-38-2 [smolecule.com]

- 4. N-methyladamantan-1-amine (3717-38-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. chembk.com [chembk.com]

- 6. acdlabs.com [acdlabs.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. byjus.com [byjus.com]

A Technical Guide to the Structural Elucidation of N-methyladamantan-1-amine

Abstract: The precise three-dimensional arrangement of atoms in a molecule—its crystal structure—is fundamental to understanding its physicochemical properties, guiding drug design, and ensuring robust intellectual property. While N-methyladamantan-1-amine is a significant adamantane derivative, its single-crystal structure has not been publicly reported. This guide provides a comprehensive, field-proven methodology for determining its crystal structure, from rational synthesis and crystallization to sophisticated X-ray diffraction analysis. To ground this protocol in a practical context, the known crystal structure of the closely related pharmaceutical, Memantine Hydrochloride, is used as an illustrative case study for data analysis and interpretation. This document serves as both a strategic workflow and a technical reference for researchers engaged in the structural characterization of novel chemical entities.

Introduction: The Imperative of Crystal Structure Analysis

The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its rigid, lipophilic nature which can enhance drug properties such as metabolic stability and target binding. N-methyladamantan-1-amine (C₁₁H₁₉N) represents a fundamental derivative within this class. Its structural characterization is paramount for predicting its behavior in complex biological systems and for designing new molecular entities with tailored properties.

Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the three-dimensional structure of a molecule. It provides precise data on bond lengths, bond angles, and the conformation of the molecule, as well as critical insights into the intermolecular interactions—such as hydrogen bonds and van der Waals forces—that govern crystal packing. This information is invaluable for:

-

Drug Development: Understanding structure-activity relationships (SAR), identifying pharmacophores, and designing polymorph screening studies.

-

Materials Science: Engineering materials with desired physical properties like solubility, melting point, and stability.

-

Intellectual Property: Defining and defending the novel composition of matter in patent applications.

Given the absence of a publicly available crystal structure for N-methyladamantan-1-amine, this guide outlines the complete experimental pipeline required for its determination.

PART 1: Synthesis and Crystallization of N-methyladamantan-1-amine

The foundational step in any crystallographic study is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Section 1.1: Proposed Synthesis Route

A reliable method for synthesizing N-methyladamantan-1-amine is reductive amination of adamantan-1-one. This two-step, one-pot approach is efficient and avoids the use of more hazardous reagents.

Protocol 1: Synthesis via Reductive Amination

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve adamantan-1-one (1.0 eq) in anhydrous methanol (10 mL per gram of ketone).

-

Imine Formation: Add a solution of methylamine (1.5 eq, typically as a solution in methanol or THF) to the flask. Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by TLC or GC-MS.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Causality Note: The portion-wise addition of the reducing agent controls the exothermic reaction and prevents side reactions.

-

Quenching and Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours. Quench the reaction by slowly adding 1 M hydrochloric acid until the effervescence ceases and the pH is acidic (~pH 2).

-

Purification: Wash the aqueous solution with diethyl ether (3 x 20 mL) to remove any unreacted starting material. Basify the aqueous layer to pH >12 with 4 M sodium hydroxide. Extract the product, N-methyladamantan-1-amine, with dichloromethane (3 x 30 mL).

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Caption: Synthesis workflow for N-methyladamantan-1-amine.

Section 1.2: Growing Single Crystals

Obtaining single crystals is often the most challenging step. It requires a systematic screening of solvents and conditions to find the "sweet spot" where molecules can slowly and orderly assemble into a crystalline lattice.

Protocol 2: Crystallization Screening

-

Material Purity: Ensure the starting material is of the highest possible purity (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.

-

Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

-

Common Crystallization Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a vial. Cover the vial with a cap containing a few pinholes to allow the solvent to evaporate slowly over several days to weeks.

-

Slow Cooling: Create a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C). Causality Note: Slow cooling prevents rapid precipitation, which leads to amorphous powder or microcrystals, and instead favors the growth of larger, well-ordered single crystals.

-

Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound in a small inner vial (or as a drop on a coverslip). Place this inside a larger sealed chamber containing a solvent in which the compound is insoluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

PART 2: Crystal Structure Determination by Single-Crystal X-ray Diffraction

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, its structure can be determined.

Protocol 3: Data Collection and Structure Solution

-

Crystal Mounting: A selected crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K). Causality Note: Cryo-cooling minimizes thermal motion of the atoms and protects the crystal from radiation damage, resulting in higher quality diffraction data.

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the thousands of collected reflections are integrated and corrected for experimental factors.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process involves adjusting atomic positions, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final model is assessed by metrics such as the R-factor (R1) and weighted R-factor (wR2).

Caption: Workflow for single-crystal X-ray diffraction.

PART 3: Analysis of Crystallographic Data - A Case Study of Memantine Hydrochloride

To illustrate the type of information obtained from a successful structure determination, we will analyze the published crystal structure of Memantine Hydrochloride Monohydrate (1-amino-3,5-dimethyladamantane hydrochloride monohydrate).[1] This structure provides a valuable proxy for understanding the potential solid-state features of N-methyladamantan-1-amine.

Section 3.1: Crystallographic Data Summary

The first output of a crystal structure determination is a set of fundamental parameters that define the crystal lattice and the quality of the refinement.

| Parameter | Memantine Hydrochloride Monohydrate[1] |

| Chemical Formula | C₁₂H₂₁N · HCl · H₂O |

| Formula Weight | 233.78 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 19.467(4) |

| b (Å) | 6.8150(14) |

| c (Å) | 9.940(2) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1318.9(5) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 296 |

| Final R1 [I > 2σ(I)] | 0.045 |

| wR2 (all data) | 0.125 |

| CCDC Deposition Number | 729352 |

Table 1: Key crystallographic data for Memantine Hydrochloride Monohydrate.[1]

Section 3.2: Molecular Geometry

The analysis provides precise measurements of the molecule's internal geometry. The adamantane cage is expected to be rigid, with C-C bond lengths and C-C-C angles close to those of an ideal sp³ hybridized system.

| Bond/Angle | Length (Å) / Angle (°) | Atoms Involved |

| C-N Bond | 1.504(4) | C(1)-N(1) |

| C-C (bridgehead) | ~1.54 | e.g., C(1)-C(2) |

| C-C (methylene) | ~1.53 | e.g., C(2)-C(3) |

| C-C-C Angle | ~109.5 | Within the adamantane cage |

Table 2: Selected bond lengths and angles for Memantine Hydrochloride Monohydrate.[1]

These values confirm the expected geometry of the adamantane cage. The C-N bond length is typical for a single bond between an sp³ carbon and a protonated amine. For N-methyladamantan-1-amine, we would expect to see a similar C-N bond length and an additional N-CH₃ bond of approximately 1.47 Å.

Section 3.3: Crystal Packing and Intermolecular Interactions

In the solid state, molecules are arranged in a highly ordered, repeating pattern stabilized by a network of intermolecular forces. In the case of Memantine Hydrochloride Monohydrate, hydrogen bonding is the dominant directional force. The protonated primary amine (-NH₃⁺) acts as a hydrogen bond donor, while the chloride ion (Cl⁻) and the oxygen atom of the water molecule act as acceptors.

The crystal packing is characterized by a three-dimensional network where each memantinium cation forms hydrogen bonds with two chloride ions and one water molecule. The water molecule, in turn, bridges between a cation and a chloride ion. This extensive hydrogen-bonding network is critical to the stability of the crystal lattice.

Caption: Key hydrogen bond interactions in Memantine HCl Monohydrate.[1]

For N-methyladamantan-1-amine hydrochloride, the secondary amine (-NH₂⁺CH₃) would have two protons available for hydrogen bonding, leading to a different, yet still crucial, network of N-H···Cl⁻ interactions that would dictate its crystal packing.

Conclusion

This guide outlines a robust and systematic approach to determining the crystal structure of N-methyladamantan-1-amine. By combining a validated synthesis protocol with methodical crystallization screening and state-of-the-art single-crystal X-ray diffraction techniques, the definitive three-dimensional structure of this important molecule can be elucidated. The analysis of the closely related memantine hydrochloride structure serves as a clear exemplar of the rich, detailed insights that crystallographic studies provide. Such data is not merely academic; it is a critical asset for any research program in drug discovery or materials science, enabling rational design, property optimization, and the establishment of a strong intellectual property foundation.

References

-

Lou, B.-Y., Liu, T.-T. & Xu, S.-F. (2009). 1-Amino-3,5-dimethyladamantane hydrochloride monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65, o1133. [Link]

Sources

N-methyladamantan-1-amine derivatives and analogs.

An In-Depth Technical Guide to N-methyladamantan-1-amine Derivatives and Analogs: Synthesis, Pharmacology, and Therapeutic Frontiers

Executive Summary

The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, serves as a privileged structure in medicinal chemistry, giving rise to compounds with significant therapeutic value.[1][2] This guide provides a comprehensive technical overview of N-methyladamantan-1-amine, its derivatives, and key analogs. We traverse the synthetic landscape, delve into the critical structure-activity relationships (SAR), and elucidate the core pharmacological mechanisms, primarily focusing on N-methyl-D-aspartate (NMDA) receptor antagonism and dopaminergic modulation. Through an examination of seminal compounds like Memantine and Amantadine, this whitepaper offers researchers and drug development professionals a detailed synthesis of the chemistry, biological activity, and clinical applications that define this important class of molecules.

The Adamantane Scaffold: A Foundation for CNS Drug Discovery

First isolated from crude oil in 1933, adamantane's unique physicochemical properties make it an exceptional starting point for drug design.[3][4] Its cage-like structure imparts remarkable thermal and chemical stability. More importantly, it offers a three-dimensional, rigid framework that allows for the precise spatial orientation of pharmacophoric groups.[4] The inherent lipophilicity of the adamantane nucleus enhances the ability of its derivatives to cross the blood-brain barrier, a critical feature for centrally acting drugs.[4]

The journey of adamantane derivatives in medicine began in the 1960s with the discovery of Amantadine's antiviral properties against Influenza A.[3][5] This was soon followed by the serendipitous discovery of its utility in treating Parkinson's disease, highlighting the scaffold's potential for neurological applications.[6][7] This foundation paved the way for the development of more sophisticated derivatives, including Memantine, a cornerstone in the management of Alzheimer's disease.[3] These successes underscore the adamantane moiety's role as a "lipophilic bullet," capable of guiding active moieties to their biological targets within the central nervous system.[5]

Synthesis of N-methyladamantan-1-amine and Its Analogs

The synthesis of N-substituted adamantanamines can be achieved through several established organic chemistry routes. A common and efficient strategy involves the reductive amination of adamantan-1-one. This method provides a versatile platform for introducing a wide variety of alkyl and aryl substituents onto the amine nitrogen.

Another powerful method involves the Ritter reaction, where a halogenated or hydroxylated adamantane is reacted with a nitrile (like acetonitrile) in the presence of strong acid to form an N-acetyl intermediate, which is subsequently hydrolyzed to the primary amine.[8] This primary amine can then be selectively N-methylated. More direct methods, such as the reaction of a brominated adamantane with an aminating agent like urea or formamide followed by hydrolysis and reduction, have also been developed for large-scale synthesis of related compounds like Memantine.[9]

Representative Synthetic Workflow: Reductive Amination

The following workflow illustrates a general, high-yield pathway to N-methyladamantan-1-amine and its derivatives starting from a substituted adamantanone.

Figure 1: General workflow for the synthesis of N-alkylated adamantan-1-amines via reductive amination.

Structure-Activity Relationships (SAR) and Physicochemical Properties

The pharmacological profile of adamantane amines is exquisitely sensitive to their structural features. Key modifications involve substitution on the adamantane cage and the nature of the amino group.

-

The Amino Group: The presence of the primary or secondary amine is critical for activity at the NMDA receptor. The protonated amine (R-NH3+ or R-NH2R'+) at physiological pH is thought to interact with the magnesium (Mg²⁺) binding site within the receptor's ion channel.[10]

-

N-Alkylation: N-methylation (as in N-methyladamantan-1-amine) or N,N-dimethylation can modulate potency and receptor kinetics. For instance, methylation can alter the pKa and steric profile, influencing how the molecule enters and exits the ion channel.

-

Cage Substitution: Adding methyl groups to the bridgehead carbons of the adamantane cage, as seen in Memantine (1-amino-3,5-dimethyladamantane), significantly impacts potency and kinetics.[11] These lipophilic groups are believed to enhance binding affinity within the hydrophobic environment of the channel pore, leading to a more favorable therapeutic profile compared to the unsubstituted parent, Amantadine.[12] The overall "molecular shape" is a key determinant of antiparkinsonian activity.[12]

| Compound | Structure | Primary Target(s) | Key Physicochemical Features |

| Amantadine | Adamantan-1-amine | M2 Proton Channel, NMDA Receptor, Dopamine Systems | Parent adamantane amine; lower lipophilicity compared to methylated analogs.[13][14] |

| Rimantadine | (RS)-1-(Adamantan-1-yl)ethan-1-amine | M2 Proton Channel | α-methyl group increases antiviral potency relative to Amantadine.[3] |

| N-methyladamantan-1-amine | C₁₁H₁₉N | NMDA Receptor | N-methylation alters basicity and steric bulk at the pharmacophore.[15] |

| Memantine | 1-amino-3,5-dimethyladamantane | NMDA Receptor | Two bridgehead methyl groups enhance potency and refine kinetics for a better therapeutic window.[10][11] |

Table 1: Comparative properties of key N-methyladamantan-1-amine analogs and derivatives.

Core Pharmacological Mechanisms

The therapeutic effects of N-methyladamantan-1-amine derivatives stem from two primary mechanisms of action within the CNS: antagonism of the NMDA receptor and modulation of dopaminergic systems.

NMDA Receptor Antagonism

The principal mechanism for the neuroprotective effects of compounds like Memantine is the blockade of NMDA receptor channels.[10][16] Under pathological conditions, such as in Alzheimer's disease, excessive glutamate release leads to persistent, low-level activation of NMDA receptors. This causes a continuous influx of Ca²⁺ ions, triggering excitotoxicity and neuronal cell death.[16][17]

Adamantane amine derivatives act as uncompetitive, voltage-dependent, open-channel blockers .[16][18]

-

Uncompetitive: The drug only binds when the receptor is activated by its agonists (glutamate and glycine), meaning it preferentially targets overactive channels while sparing normal synaptic transmission.[16][17]

-

Open-Channel Block: The molecule physically enters and occludes the open ion channel pore.[17]

-

Voltage-Dependent: The positively charged amine is driven out of the channel when the neuron depolarizes during normal synaptic signaling, allowing physiological NMDA receptor function to proceed. This "unblocking" is rapid, which is crucial for its favorable side-effect profile compared to high-affinity antagonists like ketamine.[11][18]

Figure 2: Mechanism of voltage-dependent NMDA receptor blockade by adamantane amines.

Dopaminergic and Other CNS Effects

While NMDA antagonism is primary for Memantine, compounds like Amantadine exert their antiparkinsonian effects through a more complex, multimodal mechanism that is not fully understood.[7][14] Evidence suggests it enhances dopamine neurotransmission by:

-

Increasing the synthesis and release of dopamine from presynaptic terminals.[14][19]

-

Inhibiting the reuptake of dopamine back into the neuron.[14][19]

This combination of weak NMDA antagonism and positive dopaminergic modulation helps to rebalance the corticostriatal pathways that are disrupted in Parkinson's disease.[20] Some derivatives also show antagonistic effects at serotonin 5-HT3 receptors and nicotinic acetylcholine receptors, which may contribute to their overall clinical profile.[18]

Key Derivatives in Clinical Practice

The principles of adamantane chemistry and pharmacology are best exemplified by the compounds that have achieved widespread clinical use.

-

Memantine (Namenda®): Approved for the treatment of moderate-to-severe dementia of the Alzheimer's type, Memantine is the archetypal low-to-moderate affinity, uncompetitive NMDA receptor antagonist.[17][21] Its refined kinetics, conferred by the 3,5-dimethyl substitutions, allow it to protect against excitotoxicity while preserving the physiological signaling required for learning and memory, resulting in a favorable clinical profile.[11][18]

-

Amantadine (Symmetrel®): This foundational adamantane amine has a dual therapeutic role. As an antiviral, it inhibits the M2 proton channel of the influenza A virus, preventing viral uncoating.[7][22] In neurology, it provides symptomatic relief for Parkinson's disease and drug-induced extrapyramidal symptoms, primarily through its effects on dopamine systems and weak NMDA antagonism.[7][23]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and functional evaluation of N-methyladamantan-1-amine derivatives.

Protocol: Synthesis of N-methyladamantan-1-amine via Reductive Amination

-

Reaction Setup: To a solution of adamantan-1-one (1.0 eq) in methanol (MeOH) in a round-bottom flask, add a 2.0 M solution of methylamine in MeOH (1.5 eq).

-

Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.

-

Extraction: Concentrate the mixture under reduced pressure to remove the methanol. Add water and wash with diethyl ether to remove any unreacted starting material. Basify the aqueous layer to pH >12 with 6 M NaOH. Extract the product with dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-methyladamantan-1-amine. Further purification can be achieved by column chromatography or crystallization of the hydrochloride salt.

Protocol: In Vitro Evaluation via Electrophysiology

-

Cell Preparation: Use cultured hippocampal neurons or HEK293 cells expressing the relevant NMDA receptor subunits (e.g., GluN1/GluN2A).

-

Patch-Clamp Recording: Obtain whole-cell voltage-clamp recordings. Hold the membrane potential at -70 mV.

-

NMDA Application: Perfuse the cells with a solution containing NMDA (e.g., 300 µM) and the co-agonist glycine (e.g., 10 µM) to elicit an inward current.

-

Antagonist Application: Co-apply the test compound (e.g., N-methyladamantan-1-amine) at varying concentrations with the NMDA/glycine solution and measure the degree of current inhibition to determine the IC₅₀.

-

Voltage-Dependence Assay: To assess voltage-dependence, apply the antagonist at its IC₅₀ and apply voltage steps from a negative holding potential (e.g., -90 mV) to positive potentials (e.g., +50 mV). A greater degree of block at negative potentials compared to positive potentials confirms voltage-dependent antagonism.[24]

Conclusion and Future Directions

N-methyladamantan-1-amine and its analogs represent a clinically validated and chemically versatile class of compounds. Their success is rooted in the unique properties of the adamantane scaffold, which provides an ideal framework for targeting CNS receptors. The well-understood mechanism of uncompetitive, voltage-dependent NMDA receptor antagonism offers a paradigm for developing neuroprotective agents with improved therapeutic windows.

Future research is focused on creating multifunctional ligands that combine NMDA receptor antagonism with other relevant activities, such as acetylcholinesterase inhibition or Aβ aggregation inhibition, to tackle neurodegenerative diseases from multiple angles.[25] The continued exploration of the vast chemical space around the adamantane core promises to yield novel therapeutics for a range of challenging neurological and psychiatric disorders.

References

-

Chen, H. S., & Lipton, S. A. (2006). Mechanism of action of memantine. PubMed - NIH. Available at: [Link]

-

Dravid, S. M., et al. (2012). Noncompetitive, Voltage-Dependent NMDA Receptor Antagonism by Hydrophobic Anions. The Journal of Neuroscience. Available at: [Link]

-

Gaspar, A., et al. (2019). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. Available at: [Link]

-

Dravid, S. M., et al. (2012). Noncompetitive, Voltage-Dependent NMDA Receptor Antagonism by Hydrophobic Anions. ResearchGate. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Memantine hydrochloride? Patsnap Synapse. Available at: [Link]

-

Dr.Oracle. (2025). What is the mechanism of action (MOA) of memantine? Dr.Oracle. Available at: [Link]

-

Drugs.com. (2025). Memantine: Uses, Dosage, Side Effects, Warnings. Drugs.com. Available at: [Link]

-

Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks. Available at: [Link]

-

Gaszner, B. (2024). Memantine. StatPearls - NCBI Bookshelf. Available at: [Link]

-

Vu, B. D., et al. (2022). synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmaco-Medicine. Available at: [Link]

-

Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. Available at: [Link]

-

Vagi, O. P., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega. Available at: [Link]

-

Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. Available at: [Link]

- Danysz, W., et al. (1997). Amantadine: an antiviral and antiparkinsonian agent. Acta Poloniae Pharmaceutica.

-

Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central. Available at: [Link]

-

New Drug Approvals. (2014). Memantine. New Drug Approvals. Available at: [Link]

-

Parsons, C. G., et al. (1995). Comparison of the potency, kinetics and voltage-dependency of a series of uncompetitive NMDA receptor antagonists in vitro with anticonvulsive and motor impairment activity in vivo. PubMed. Available at: [Link]

- Google Patents. (2008). WO2008062472A2 - Process for the preparation of memantine. Google Patents.

-

Wesemann, W., et al. (1977). [The action of 1-aminoadamantane. Comparative studies with isolated nerve endings and thrombocytes on the release of serotonin and dopamine]. PubMed. Available at: [Link]

-

Vagi, O. P., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ResearchGate. Available at: [Link]

-

Brennan, P. E., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. Available at: [Link]

-

ResearchGate. (2023). Amantadine: The Journey from Fighting Flu to Treating Parkinson Disease. ResearchGate. Available at: [Link]

-

MDPI. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. Available at: [Link]

-

ACS Publications. (1995). Structure-anti-Parkinson activity relationships in the aminoadamantanes. Influence of bridgehead substitution. Journal of Medicinal Chemistry. Available at: [Link]

-

Wikipedia. (2024). Amantadine. Wikipedia. Available at: [Link]

-

Dr.Oracle. (2025). What is the function of amantadine? Dr.Oracle. Available at: [Link]

-

Kazi, R., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PubMed Central. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Therapeutic Journey of 1-Adamantanamine HCl: From Antiviral to Neurological Aid. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

PubChem - NIH. (2024). Amantadine. PubChem. Available at: [Link]

-

Al-Kuraishy, H. M., et al. (2020). Repurposing of Adamantanes with Transmitter Receptor Antagonist Properties for the Prevention/Treatment of COVID-19. ResearchGate. Available at: [Link]

-

ResearchGate. (2018). Effects of a voltage-dependent magnesium block of NMDA receptors on the... ResearchGate. Available at: [Link]

-

Antonov, S. M., & Johnson, J. W. (2003). Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block. PubMed Central. Available at: [Link]

-

Go, G., & Jones, M. (2023). Amantadine. StatPearls - NCBI Bookshelf. Available at: [Link]

-

Chemspace. (2024). Buy N-methyladamantan-1-amine | 3717-38-2. Chemspace. Available at: [Link]

- Google Patents. (1997). US5599998A - Method for the synthesis of adamantane amines. Google Patents.

-

Valdés, L. A., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PubMed Central. Available at: [Link]

-

Basile, L., et al. (2021). Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. PubMed Central. Available at: [Link]

-

Kazi, R., et al. (2023). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. PubMed Central. Available at: [Link]

-

ACS Publications. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Available at: [Link]

-

Morozov, I. S., et al. (2016). Synthesis and study of basic hydrolysis of novel derivatives of N-[(adamantan-1-yl)methyl]aniline. ResearchGate. Available at: [Link]

-

ResearchGate. (2023). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. ResearchGate. Available at: [Link]

-

PubChem - NIH. (2024). 3-Methyladamantan-1-amine. PubChem. Available at: [Link]

Sources

- 1. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. jchr.org [jchr.org]

- 4. connectsci.au [connectsci.au]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Amantadine - Wikipedia [en.wikipedia.org]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of the potency, kinetics and voltage-dependency of a series of uncompetitive NMDA receptor antagonists in vitro with anticonvulsive and motor impairment activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]

- 14. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Buy N-methyladamantan-1-amine | 3717-38-2 [smolecule.com]

- 16. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]

- 17. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. droracle.ai [droracle.ai]

- 19. [The action of 1-aminoadamantane. Comparative studies with isolated nerve endings and thrombocytes on the release of serotonin and dopamine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. drugs.com [drugs.com]

- 22. droracle.ai [droracle.ai]

- 23. Amantadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of N-methyladamantan-1-amine: A Technical Guide for Researchers

Introduction: The Structural Elucidation of a Rigid Scaffold

N-methyladamantan-1-amine, a derivative of adamantane, belongs to a class of compounds characterized by a unique, rigid, cage-like hydrocarbon structure. This structural feature imparts a high degree of lipophilicity and metabolic stability, making adamantane derivatives attractive scaffolds in medicinal chemistry and drug development. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their purity and identity. This guide provides an in-depth technical analysis of N-methyladamantan-1-amine using the cornerstone techniques of modern analytical chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of the expected spectral features and interpret the data in the context of the molecule's distinct architecture.

Molecular Structure and Symmetry

To comprehend the spectroscopic data, a foundational understanding of the N-methyladamantan-1-amine structure is essential. The adamantane cage is highly symmetrical, belonging to the Td point group. However, the substitution of a methylamino group at one of the four equivalent bridgehead positions (C1) reduces this symmetry. This reduction in symmetry is a key factor in the interpretation of the NMR spectra.

Caption: Structure of N-methyladamantan-1-amine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound in solution.

¹H NMR Spectroscopy: A Tale of Three Proton Environments

The proton NMR spectrum of N-methyladamantan-1-amine is expected to be relatively simple due to the molecule's residual symmetry. We anticipate signals from the N-methyl group, the N-H proton, and the adamantyl cage protons.

-

Adamantyl Protons (δ ≈ 1.5-2.1 ppm): The 15 protons of the adamantane cage will give rise to a series of overlapping multiplets in this region. The three methine protons (CH) at positions 3, 5, and 7 are equivalent and will appear as a broad singlet. The twelve methylene protons (CH₂) at positions 2, 4, 6, 8, 9, and 10 will also be equivalent and appear as another broad singlet. The exact chemical shifts can be influenced by the solvent and concentration.

-

N-Methyl Protons (δ ≈ 2.2-2.6 ppm): The three protons of the N-methyl group are expected to appear as a sharp singlet.[1] This downfield shift, compared to a typical alkane methyl group, is due to the deshielding effect of the adjacent nitrogen atom.

-

N-H Proton (δ ≈ 0.5-5.0 ppm): The amine proton signal is often broad and its chemical shift is highly variable, depending on factors such as solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange.[1][2] To confirm its identity, a D₂O exchange experiment can be performed, which will cause the N-H signal to disappear from the spectrum.

¹³C NMR Spectroscopy: Unraveling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a clear picture of the carbon framework. Due to the symmetry of the N-methyladamantan-1-amine molecule, we expect to see five distinct carbon signals.

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (Bridgehead, N-substituted) | 50-65 | The carbon atom directly attached to the nitrogen is significantly deshielded. |

| C3, C5, C7 (Bridgehead) | 25-35 | These three equivalent methine carbons are in a typical alkane environment. |

| C2, C8, C9 (Methylene) | 40-45 | These six equivalent methylene carbons are adjacent to the substituted bridgehead carbon. |

| C4, C6, C10 (Methylene) | 37-45 | These three equivalent methylene carbons are further from the substituent. |

| N-CH₃ | 20-30 | The methyl carbon attached to the nitrogen. |

Note: Predicted chemical shifts are based on general values for substituted adamantanes and aliphatic amines.[3][4][5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For N-methyladamantan-1-amine, a secondary amine, the following key absorptions are expected:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |

| N-H Stretch | 3350-3310 | Weak to Medium | Characteristic of a secondary amine. Primary amines show two bands in this region, while tertiary amines show none.[6] |

| C-H Stretch (sp³) | 2950-2850 | Strong | Indicates the presence of the aliphatic adamantyl and methyl groups. |

| N-H Bend | 1650-1580 | Variable | This band is not always prominent in secondary amines. |

| C-N Stretch | 1250-1020 | Medium | Confirms the presence of the aliphatic amine C-N bond.[6] |

| N-H Wag | 910-665 | Broad, Strong | A characteristic out-of-plane bending vibration for primary and secondary amines.[6] |

The IR spectrum will be dominated by the strong C-H stretching vibrations of the adamantane cage. The presence of a single, relatively weak N-H stretching band is a key diagnostic feature for the secondary amine functionality.[6]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure. For N-methyladamantan-1-amine (C₁₁H₁₉N), the molecular weight is 165.28 g/mol .

Electron Ionization (EI) Mass Spectrometry

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.

-

Molecular Ion (M⁺˙): A peak at m/z = 165 is expected, corresponding to the molecular weight of N-methyladamantan-1-amine. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with our compound.[7]

-

α-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[7] This results in the formation of a resonance-stabilized iminium cation. For N-methyladamantan-1-amine, α-cleavage would lead to the loss of a C₉H₁₅ radical from the adamantyl group, resulting in a prominent peak at m/z = 44 . This fragment corresponds to [CH₂=NHCH₃]⁺.

-

Adamantyl Cation: Loss of the methylamino group would generate the adamantyl cation at m/z = 135 . This is a very stable carbocation and is often a major fragment in the mass spectra of 1-substituted adamantanes.

-

Other Fragments: The fragmentation of the adamantane cage itself can lead to a series of smaller hydrocarbon fragments, typically seen at m/z = 93, 79, and 67.

Caption: Proposed fragmentation pathway for N-methyladamantan-1-amine in EI-MS.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound such as N-methyladamantan-1-amine.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of N-methyladamantan-1-amine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.

-

For D₂O exchange, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

-

Thin Film (if liquid): Place a drop of the neat liquid between two NaCl or KBr plates.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer and acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Conclusion: A Cohesive Spectroscopic Portrait

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of N-methyladamantan-1-amine. ¹H and ¹³C NMR reveal the distinct proton and carbon environments shaped by the molecule's symmetry. IR spectroscopy confirms the presence of the key secondary amine and aliphatic functional groups. Mass spectrometry establishes the molecular weight and provides valuable structural information through predictable fragmentation pathways, most notably α-cleavage and the formation of the stable adamantyl cation. Together, these techniques offer a self-validating system for the identification and purity assessment of this important adamantane derivative, providing a solid analytical foundation for its application in research and development.

References

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000164). Retrieved from [Link]

-

PubChem. (n.d.). Tricyclo(3.3.1.1(3,7))decan-1-amine, N-(1-methylethyl)-. Retrieved from [Link]

-

da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(36), 20113-20121. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

-

PubChem. (n.d.). Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl-. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]

-

NIST. (n.d.). 1-Adamantanemethylamine, α-methyl-. Retrieved from [Link]

-

A&A Blocks. (n.d.). Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-dimethyl-, hydrochloride (1:1). Retrieved from [Link]

-

University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum (EI) and fragmentation scheme for 1-mhyd (L 1 ). Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

NIH. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

-

PubChem. (n.d.). ((Adamantan-1-yl)methyl)(methyl)amine. Retrieved from [Link]

-

ScienceDirect. (n.d.). 13C NMR spectra of adamantane derivatives. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methylamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

PubChemLite. (n.d.). Tricyclo[3.3.1.1

3,7]decan-1-amine, 3-(1-methylethyl)-, conjugate acid. Retrieved from [Link] -

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). 1-Adamantanemethylamine, α-methyl-. Retrieved from [Link]

-

RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N-methyladamantan-1-amine (CAS 3717-38-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyladamantan-1-amine, a derivative of the rigid, polycyclic hydrocarbon adamantane, represents a molecule of significant interest in medicinal chemistry and neuropharmacology. Its unique three-dimensional structure and lipophilic character provide a versatile scaffold for the development of novel therapeutic agents. This guide offers a comprehensive technical overview of N-methyladamantan-1-amine, encompassing its physicochemical properties, validated synthesis and analytical protocols, and a detailed exploration of its pharmacological profile. As a weak antagonist of the N-methyl-D-aspartate (NMDA) receptor and a ligand for sigma receptors, this compound serves as a valuable tool for researchers investigating neurological disorders and developing new central nervous system (CNS) targeted therapies.

Introduction

The adamantane moiety has become a privileged scaffold in drug design, valued for its ability to increase lipophilicity, enhance metabolic stability, and provide a rigid framework for precise pharmacophore presentation.[1][2] N-methyladamantan-1-amine, as a methylated derivative of amantadine, belongs to a class of compounds with established therapeutic applications, including antiviral and anti-Parkinsonian activities.[2][3] The addition of a methyl group to the primary amine of adamantan-1-amine subtly alters its steric and electronic properties, leading to a distinct pharmacological profile that warrants in-depth investigation. This guide aims to provide a detailed technical resource for researchers, consolidating key information on the synthesis, characterization, and neuropharmacological properties of N-methyladamantan-1-amine.

Physicochemical Properties

N-methyladamantan-1-amine is a white crystalline solid at room temperature.[4] Its rigid, diamondoid structure contributes to a relatively high melting and boiling point. The presence of the secondary amine group imparts a moderate polarity, influencing its solubility.[1]

| Property | Value | Source(s) |

| CAS Number | 3717-38-2 | [4] |

| Molecular Formula | C₁₁H₁₉N | [4] |

| Molecular Weight | 165.28 g/mol | [4] |

| Appearance | White crystalline solid | [1][4] |

| Boiling Point | 222.0 - 226.8 °C | [1][5] |

| Density | ~1.0 - 1.1 g/cm³ | [1][5] |